PARPYnD

Description

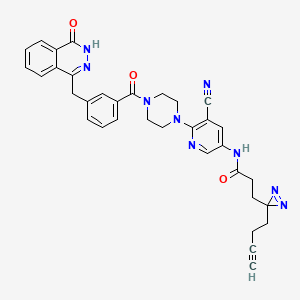

Structure

3D Structure

Propriétés

Formule moléculaire |

C34H31N9O3 |

|---|---|

Poids moléculaire |

613.7 g/mol |

Nom IUPAC |

3-(3-but-3-ynyldiazirin-3-yl)-N-[5-cyano-6-[4-[3-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-3-pyridinyl]propanamide |

InChI |

InChI=1S/C34H31N9O3/c1-2-3-12-34(40-41-34)13-11-30(44)37-26-20-25(21-35)31(36-22-26)42-14-16-43(17-15-42)33(46)24-8-6-7-23(18-24)19-29-27-9-4-5-10-28(27)32(45)39-38-29/h1,4-10,18,20,22H,3,11-17,19H2,(H,37,44)(H,39,45) |

Clé InChI |

ZYWZRMXOMDKHKX-UHFFFAOYSA-N |

SMILES canonique |

C#CCCC1(N=N1)CCC(=O)NC2=CC(=C(N=C2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)CC5=NNC(=O)C6=CC=CC=C65)C#N |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of PARPYnD: A Technical Guide to PARP Inhibition

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Poly (ADP-ribose) Polymerase (PARP) inhibitors, with a focus on the conceptual therapeutic agent PARPYnD. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and DNA repair pathway research.

Introduction to PARP and its Role in DNA Repair

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular response to DNA damage.[1][2] The most abundant and well-studied member, PARP1, acts as a DNA damage sensor.[2] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins.[2][3] This PARylation process serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to facilitate the repair of the SSB through the Base Excision Repair (BER) pathway.[2][4]

Mechanism of Action of this compound

This compound, as a representative PARP inhibitor, exerts its cytotoxic effects primarily through two interconnected mechanisms: catalytic inhibition and PARP trapping.

Catalytic Inhibition

PARP inhibitors, including the conceptual this compound, are structural analogs of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes.[4] By competitively binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR chains.[4] This blockade of PARylation inhibits the recruitment of the necessary DNA repair machinery to the site of single-strand breaks.[3][4] Consequently, unrepaired SSBs can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[1]

PARP Trapping

A crucial aspect of the mechanism of action for many potent PARP inhibitors is "PARP trapping." This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, effectively trapping the enzyme on the DNA at the site of the break.[3][5] The trapped PARP-DNA complex is itself a bulky lesion that obstructs DNA replication and transcription, leading to the formation of DSBs.[5] The potency of PARP trapping has been shown to correlate with the cytotoxicity of the inhibitor.

Synthetic Lethality

The principle of synthetic lethality is central to the therapeutic application of PARP inhibitors like this compound.[1] In cancer cells with pre-existing defects in the Homologous Recombination (HR) pathway for DSB repair, such as those with mutations in the BRCA1 or BRCA2 genes, the accumulation of DSBs caused by PARP inhibition is particularly lethal.[1] Normal cells, with functional HR pathways, can tolerate the DSBs generated by PARP inhibitors and are therefore less sensitive to their effects.[1]

Signaling Pathways

The mechanism of this compound is intricately linked with several key DNA repair and cell fate signaling pathways.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. PARP assay [assay-protocol.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

PARPYnD: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

PARPYnD is a novel, cell-active photoaffinity probe designed for the study of poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] Its development has provided a powerful tool for profiling the engagement of PARP inhibitors within a cellular context, enabling the identification of both on-target and novel off-target interactions. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and experimental applications of this compound, offering researchers the necessary information to leverage this probe in their own studies.

Discovery and Design Rationale

The discovery of this compound was born out of the need for chemical tools to profile the engagement of PARP inhibitors in live cells. The design strategy was centered on modifying a known potent triple PARP1/2/6 inhibitor, AZ9482, which is known to induce multipolar spindle (MPS) formation in breast cancer cells. The core concept was to create a photoaffinity-based probe (AfBP) that retains the biological activity and binding profile of the parent compound while incorporating a photoreactive group for covalent crosslinking to target proteins upon UV irradiation, and a handle for subsequent enrichment and identification.

The structure of this compound was rationally designed based on the co-crystal structure of a related inhibitor with PARP1. Key considerations included:

-

Retention of Core Binding Elements: The phthalazinone core, crucial for interaction with the nicotinamide binding pocket of PARP enzymes, was maintained.

-

Introduction of a Photoreactive Moiety: A diazirine group was chosen as the photoreactive element due to its small size and efficient photo-crosslinking upon UV activation.

-

Inclusion of an Enrichment Handle: An alkyne group was incorporated to serve as a bioorthogonal handle for "click" chemistry, allowing for the attachment of a reporter tag (e.g., biotin) for affinity purification of crosslinked proteins.

The final structure of this compound is 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-[5-cyano-6-(4-{3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazin-1-yl)pyridin-3-yl]propanamide.

Synthesis Pathway

The synthesis of this compound is a multi-step process. The detailed synthetic route is outlined below.

References

An In-Depth Technical Guide to the In Vitro Effects of PARP Inhibition on Cell Lines, Featuring PARPYnD as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Poly (ADP-ribose) polymerase (PARP) inhibitors on various cell lines. While direct data on the cellular effects of PARPYnD are limited due to its specific function, this document contextualizes its role as a potent photoaffinity probe for studying PARP enzymes. The guide will delve into the mechanism of action of PARP inhibitors, present quantitative data from studies on established PARP inhibitors, detail relevant experimental protocols, and provide visualizations of key pathways and workflows.

Introduction to PARP and PARP Inhibitors

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP1, in particular, is a key sensor of single-strand DNA breaks (SSBs). Upon detecting a break, PARP1 synthesizes long chains of poly (ADP-ribose) (PAR) on itself and other proteins, which recruits the machinery needed for DNA repair.[2][3]

PARP inhibitors (PARPis) are a class of targeted cancer therapies that block the enzymatic activity of PARP.[1][3] Their primary mechanism of action in cancer therapy is through a concept known as synthetic lethality .[1][3][4] In cancer cells that have mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand DNA breaks (DSBs) is already compromised. When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degrade into more lethal DSBs during DNA replication.[1][2] The combination of a deficient HR pathway and an inhibited PARP pathway leads to genomic instability and ultimately, cell death.[1][3][4]

This compound: A Photoaffinity Probe for PARP

This compound is a potent photoaffinity probe for PARP enzymes, with IC50 values of 38 nM for PARP1, 6 nM for PARP2, and 230 nM for PARP6.[5][6] Unlike therapeutic PARP inhibitors, this compound is designed as a chemical biology tool.[7][8]

What is a Photoaffinity Probe?

Photoaffinity probes, or photoaffinity labels (PALs), are specialized molecules used to identify and study interactions between small molecules and their protein targets.[9][10][11] They contain a photoreactive group (in the case of this compound, a diazirine) that, upon exposure to UV light, forms a highly reactive species.[11][12] This allows the probe to form a covalent bond with nearby amino acid residues on its target protein, effectively "trapping" the interaction for later analysis, such as through mass spectrometry.[11]

This compound can be used to:

-

Fluorescently label PARP1 and PARP2 within cells.[6]

-

Profile the on- and off-target interactions of other PARP inhibitors.[7]

-

Investigate the cellular mechanisms of PARP-related processes.

Quantitative Data: In Vitro Effects of PARP Inhibitors on Cell Lines

The following tables summarize the in vitro efficacy of several well-established PARP inhibitors across a range of cancer cell lines. This data is representative of the kind of quantitative analysis performed to evaluate these compounds.

Table 1: IC50 Values of Olaparib in Various Cancer Cell Lines

| Cell Line | Cancer Type | BRCA Status | Olaparib IC50 (µM) |

| Ewing Sarcoma Lines | Ewing Sarcoma | Not Specified | ≤ 1.5 |

| Medulloblastoma Lines | Medulloblastoma | Not Specified | ≤ 2.4 |

| LNCaP | Prostate Cancer | PTEN-deficient | Not Specified |

| PC-3 | Prostate Cancer | PTEN-deficient | Not Specified |

| FKO1 | Prostate Cancer | PTEN-deficient | Not Specified |

| MCF-7 | Breast Cancer | BRCA wild-type | Not Specified |

| MDA-MB-231 | Breast Cancer | BRCA wild-type | Not Specified |

| MDA-MB-468 | Breast Cancer | BRCA wild-type | Not Specified |

Data sourced from studies on pediatric solid tumors and breast cancer cell lines.[13][14]

Table 2: IC50 Values of Rucaparib in Ovarian Cancer Cell Lines

| Cell Line | Histologic Subtype | BRCA1/2 Status | Rucaparib IC50 (µM) |

| COLO704 | Not Specified | Not Specified | 2.5 |

| UWB1.289 | Not Specified | BRCA1 mutant | 0.375 |

| UWB1.289+BRCA1 | Not Specified | BRCA1 wild-type | 5.430 |

Rucaparib demonstrates significantly higher potency in BRCA1-mutant cells compared to their wild-type counterparts, highlighting the principle of synthetic lethality. IC50 values varied significantly across a panel of 39 ovarian cancer cell lines, with some exceeding 15 µM.[15][16][17]

Table 3: IC50 Values of Talazoparib in BRCA-Deficient Cell Lines

| Cell Line | Cancer Type | BRCA Status | Talazoparib IC50 (µM) |

| MX-1 | Breast Cancer | BRCA1-deficient | 0.015 |

| Capan-1 | Pancreatic Cancer | BRCA2-deficient | 0.003 |

| BT-20 | Breast Cancer | BRCA wild-type | 91.6 |

| MDA-MB-468 | Breast Cancer | BRCA wild-type | 1000 |

Talazoparib is noted for its high potency in trapping PARP on DNA, leading to cytotoxicity in BRCA-deficient models.[18][19] The significant difference in IC50 values between BRCA-deficient and wild-type cell lines is evident.[18][20]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core signaling pathway of PARP inhibition and a typical experimental workflow for assessing the in vitro effects of a PARP inhibitor.

Figure 1: PARP Inhibition Signaling Pathway

Figure 2: Experimental Workflow for In Vitro PARP Inhibitor Testing

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the in vitro effects of PARP inhibitors.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of the PARP inhibitor in culture medium. Remove the old medium from the wells and add the medium containing the inhibitor or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).

-

AlamarBlue Addition: Add AlamarBlue reagent (typically 10% of the well volume) to each well.[21]

-

Incubation: Incubate for an additional 4-6 hours, protected from light. Metabolically active cells will convert the resazurin in the reagent to the fluorescent resorufin.

-

Measurement: Measure the fluorescence using a microplate reader (e.g., excitation at 544 nm, emission at 590 nm).[21]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

This protocol detects the cleavage of PARP, a hallmark of apoptosis.

-

Cell Treatment and Lysis: Culture cells to ~80% confluency in 6-well plates. Treat with the PARP inhibitor at a desired concentration (e.g., IC50 value) for a set time (e.g., 24-48 hours).

-

Protein Extraction: Wash cells with ice-cold PBS, then lyse them using RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP-1 (recognizing the 89 kDa fragment) overnight at 4°C.[22][23][24] A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The presence of the 89 kDa fragment indicates PARP cleavage and apoptosis.[25][26]

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PARP inhibitors can cause cell cycle arrest, typically in the G2/M phase.[14][27]

-

Cell Treatment: Seed cells in 6-well plates and treat with the PARP inhibitor for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or at -20°C overnight.[28]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[28][29]

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[28][30]

Conclusion

PARP inhibitors represent a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination. Understanding their in vitro effects through rigorous quantitative assays is fundamental to their development and clinical application. While this compound is not a therapeutic agent itself, it serves as a powerful tool for researchers, enabling precise investigation of PARP engagement and the identification of on- and off-target effects of novel inhibitors. The protocols and data presented in this guide provide a foundational framework for professionals in the field to design, execute, and interpret experiments aimed at elucidating the complex cellular responses to PARP inhibition.

References

- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic lethality by PARP inhibitors: new mechanism uncovered based on unresolved transcription-replication conflicts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. xcessbio.com [xcessbio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | PARP photoaffinity probe | Probechem Biochemicals [probechem.com]

- 9. Photoaffinity probes [chomixbio.com]

- 10. mdpi.com [mdpi.com]

- 11. Photoaffinity Labelling | Domainex [domainex.co.uk]

- 12. Photoaffinity Compounds - Enamine [enamine.net]

- 13. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. bmglabtech.com [bmglabtech.com]

- 22. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 23. youtube.com [youtube.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Cell cycle analysis by flow cytometry [bio-protocol.org]

- 29. Cell cycle analysis by flow cytometry [bio-protocol.org]

- 30. aacrjournals.org [aacrjournals.org]

In Vivo Studies of PARP Inhibitors: A Technical Overview in the Absence of Specific Data for PARPYnD

A comprehensive search for in vivo studies, mechanism of action, preclinical data, and clinical trials related to a specific PARP inhibitor denoted as "PARPYnD" did not yield any publicly available information. This suggests that "this compound" may be a hypothetical compound, an internal designation not yet in the public domain, or a very recent discovery with no published data.

Therefore, this guide will provide a general framework for in vivo studies of PARP (Poly (ADP-ribose) polymerase) inhibitors in animal models, based on established research in the field. The information presented here is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this class of therapeutic agents. It is crucial to note that the data, protocols, and pathways described are representative of PARP inhibitors as a class and are not specific to "this compound".

The Role of PARP in DNA Repair and Cancer Therapy

PARP enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). When an SSB occurs, PARP binds to the damaged site and synthesizes a poly (ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins. Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs).

In cancer cells with deficiencies in homologous recombination (HR) repair, a major pathway for error-free DSB repair, the accumulation of DSBs following PARP inhibition leads to synthetic lethality and cell death. This is the primary mechanism of action for PARP inhibitors in tumors with mutations in genes like BRCA1 and BRCA2.[1]

Preclinical In Vivo Evaluation of PARP Inhibitors

Animal models are indispensable for evaluating the efficacy and safety of novel PARP inhibitors before they can be tested in humans.[2] The most common approach involves the use of xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice.[2][3]

Common Animal Models in PARP Inhibitor Research

| Animal Model | Description | Common Applications |

| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines with known genetic backgrounds (e.g., BRCA1/2 mutations) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude, SCID).[2] | Initial efficacy screening, dose-response studies, and investigation of mechanism of action. |

| Patient-Derived Xenografts (PDX) | Tumor fragments from a patient's cancer are directly implanted into immunodeficient mice. These models are believed to better recapitulate the heterogeneity and microenvironment of human tumors.[3] | Efficacy testing in a more clinically relevant setting, biomarker discovery, and evaluation of drug resistance mechanisms.[3] |

| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop tumors that mimic human cancers, often with specific mutations in DNA repair pathways. | Studying the effects of PARP inhibitors in the context of an intact immune system and spontaneous tumor development. |

| Syngeneic Models | Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background. | Evaluation of the interplay between PARP inhibitors and the immune system. |

Experimental Protocols for In Vivo Studies

Detailed experimental protocols are crucial for the reproducibility and interpretation of preclinical studies. The following outlines a general workflow for an in vivo efficacy study of a PARP inhibitor in a xenograft model.

References

An In-Depth Pharmacological Guide to PARPYnD

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of PARPYnD, a potent photoaffinity probe for poly(ADP-ribose) polymerase (PARP) enzymes. The information is collated to serve as a foundational resource for professionals engaged in oncology research and drug development.

Core Pharmacology and Mechanism of Action

This compound is a potent inhibitor of several Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical components of the DNA damage response (DDR) system.[1] PARP inhibitors have emerged as a promising class of anticancer agents, particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2][3] This therapeutic strategy is based on the concept of synthetic lethality, where the simultaneous loss of two key DNA repair pathways results in cell death, while a deficiency in only one is not lethal.[3]

The primary mechanism of action for PARP inhibitors involves two key processes:

-

Catalytic Inhibition: PARP inhibitors block the catalytic activity of PARP enzymes, primarily PARP1 and PARP2.[3] These enzymes are responsible for detecting DNA single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway. Inhibition of this process leads to an accumulation of unrepaired SSBs.

-

PARP Trapping: In addition to catalytic inhibition, these agents trap the PARP enzyme on the DNA at the site of the break.[3] When the DNA replication machinery encounters these trapped PARP-DNA complexes, it leads to the formation of more cytotoxic DNA double-strand breaks (DSBs).[3]

In cancer cells with a compromised homologous recombination (HR) pathway (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[2] this compound functions as a photoaffinity probe, which allows it to covalently bind to its target enzymes upon photoactivation, making it a valuable tool for identifying and profiling target engagement within cells.[1]

Quantitative Data: In Vitro Potency

This compound demonstrates potent and selective inhibition of PARP enzymes. The following table summarizes its half-maximal inhibitory concentrations (IC50) against key PARP family members.

| Target Enzyme | IC50 (nM) |

| PARP2 | 6 |

| PARP1 | 38 |

| PARP6 | 230 |

| Data sourced from Xcess Biosciences.[1] |

Signaling Pathway and Experimental Workflow

The interaction of this compound with the DNA damage response pathway can be visualized as a multi-step process. The following diagrams illustrate the mechanism of synthetic lethality and a typical experimental workflow for utilizing a photoaffinity probe like this compound.

Caption: Mechanism of synthetic lethality induced by PARP inhibitors like this compound.

Caption: Workflow for using this compound as a photoaffinity probe for target engagement.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. The methodologies below are based on the standard procedures used in the study that designed and profiled this compound.

In-Cell Target Profiling using Photoaffinity Labeling

-

Objective: To identify the protein targets that this compound covalently binds to within a cellular context.

-

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured to approximately 80% confluency in appropriate media.

-

Probe Incubation: Cells are treated with this compound (typically at a concentration of 1-10 µM) and incubated for a specified period (e.g., 1-4 hours) to allow for cellular uptake and target binding.

-

Photoactivation: The culture plates are placed on ice and irradiated with UV light (e.g., 365 nm) for a short duration (e.g., 10-15 minutes) to induce the diazirine moiety on this compound to form a reactive carbene, which then covalently crosslinks to nearby protein residues.

-

Cell Lysis: Following irradiation, cells are washed with cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The lysate is then clarified by centrifugation.

-

Click Chemistry: The alkyne handle on the crosslinked this compound is used for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. An azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide) is added to the lysate along with a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA). The reaction is allowed to proceed for 1-2 hours at room temperature.

-

Enrichment and Detection:

-

For biotin-tagged proteins: The lysate is incubated with streptavidin-coated agarose beads to enrich the biotinylated proteins. After washing, the bound proteins are eluted and analyzed by SDS-PAGE followed by Western blotting with antibodies against specific PARP enzymes or by mass spectrometry for unbiased target identification.

-

For fluorescently-tagged proteins: The lysate is directly analyzed by in-gel fluorescence scanning after SDS-PAGE.

-

-

Reference: This protocol is a generalized representation based on the methodologies described in the publication by Howard RT, et al. (2020) in ACS Chemical Biology.[1]

References

The Therapeutic Potential of PARP Inhibition in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that have revolutionized cancer therapy, are now emerging as a promising therapeutic avenue for a range of neurodegenerative diseases (PARPYnD). Extensive preclinical evidence highlights the pivotal role of PARP-1, a key DNA damage sensor and signaling molecule, in the pathobiology of Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS). Overactivation of PARP-1 in response to neuronal damage triggers a cascade of detrimental events, including energy failure, neuroinflammation, and programmed cell death. This technical guide provides an in-depth analysis of the therapeutic potential of PARP inhibitors in neurodegeneration, summarizing key preclinical findings, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

The Role of PARP-1 in Neurodegeneration

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair and genomic stability.[1] In the context of neurodegenerative diseases, the accumulation of misfolded proteins such as amyloid-beta (Aβ) and tau in AD, alpha-synuclein (α-syn) in PD, and mutant huntingtin (mHtt) in HD, as well as other cellular stressors, leads to significant DNA damage and the overactivation of PARP-1.[2][3]

This hyperactivation initiates a cascade of downstream events that contribute to neuronal demise:

-

Parthanatos: A form of programmed cell death distinct from apoptosis, driven by the accumulation of poly(ADP-ribose) (PAR) polymers, the product of PARP-1 activity. PAR polymers translocate to the mitochondria, leading to the release of Apoptosis-Inducing Factor (AIF), which then moves to the nucleus to induce large-scale DNA fragmentation and cell death.[4][5]

-

Neuroinflammation: PARP-1 acts as a transcriptional co-activator for pro-inflammatory genes, notably through the NF-κB signaling pathway.[6] In microglia, the brain's resident immune cells, PARP-1 activation enhances the expression of inflammatory cytokines like TNF-α and IL-1β, creating a neurotoxic environment.[2][6]

-

Energy Crisis: The synthesis of PAR polymers by PARP-1 consumes large quantities of NAD+, a critical coenzyme for cellular metabolism. Depletion of NAD+ impairs mitochondrial function and ATP production, leading to an energy crisis within the neuron.

-

Protein Aggregation: Emerging evidence suggests a direct link between PARP-1 activity and the aggregation of key pathological proteins. PAR can directly interact with and modify the aggregation kinetics of proteins like α-synuclein and TDP-43, a protein implicated in ALS.[7][8]

Preclinical Evidence for PARP Inhibitors in Neurodegenerative Disease Models

A growing body of preclinical research demonstrates the neuroprotective effects of various PARP inhibitors in cellular and animal models of neurodegeneration. These studies provide a strong rationale for their clinical investigation.

Alzheimer's Disease (AD)

In models of AD, PARP inhibitors have been shown to mitigate key pathological features. For instance, in Drosophila models of AD, treatment with the PARP inhibitors olaparib and MC2050 led to a significant extension of lifespan and improved motor function.[9] Furthermore, these inhibitors were associated with a notable decrease in Aβ42 aggregates.[9]

| PARP Inhibitor | Animal Model | Key Quantitative Findings | Reference |

| Olaparib | Drosophila model of AD | Significantly extended lifespan and improved climbing ability. | [9] |

| MC2050 | Drosophila model of AD | Significantly extended lifespan and improved climbing ability; significant decrease in Aβ42 aggregates. | [9] |

Parkinson's Disease (PD)

In vitro models of PD have demonstrated that PARP inhibitors can protect dopaminergic neurons from cell death induced by toxins like MPP+ and α-synuclein fibrils.[10] Treatment with PARP inhibitors such as rucaparib and veliparib has been shown to reduce α-synuclein aggregation and neurotoxicity in primary neuron cultures.[3] A study in mice demonstrated the potential of repurposed PARP-1 inhibitors to reverse neuronal cell death induced by aggregated α-synuclein.[4]

| PARP Inhibitor | Model System | Key Quantitative Findings | Reference |

| Rucaparib, Veliparib | Primary neuron cultures with α-synuclein fibrils | Reduced α-synuclein aggregation, spreading, and neurotoxicity. | [3] |

| Panel of PARP-1 inhibitors | In vitro MPP+ and α-synuclein models | Compound-dependent ameliorating effects on cytotoxicity. | [10] |

Huntington's Disease (HD)

In the R6/2 mouse model of HD, the PARP-1 inhibitor INO-1001 demonstrated significant neuroprotective effects.[11] Treated mice exhibited a longer lifespan and less severe neurological dysfunction compared to vehicle-treated controls.[11] Histological analysis confirmed a reduction in striatal atrophy and neuronal intranuclear inclusions.[11] Specifically, the density of striatal neurons in R6/2 mice treated with INO-1001 was significantly greater than in untreated R6/2 mice (P<0.001).[5] Treatment with INO-1001 also led to a statistically significant increase in the levels of pCREB (P<0.0001) and BDNF (P<0.0001) in the striatum of R6/2 mice compared to vehicle-treated animals, suggesting a restoration of crucial neuroprotective pathways.[12]

| PARP Inhibitor | Animal Model | Key Quantitative Findings | Reference |

| INO-1001 | R6/2 mouse model | Increased lifespan; improved neurological function; significantly greater density of striatal neurons (P<0.001); significantly increased striatal pCREB (P<0.0001) and BDNF (P<0.0001) levels. | [5][11][12] |

Amyotrophic Lateral Sclerosis (ALS)

In cellular models of ALS, the PARP inhibitor veliparib was shown to effectively reduce the aggregation of TDP-43, a protein central to ALS pathology, and prevent neuronal death in primary rat spinal cord cultures.[13] Studies in C. elegans models of ALS have shown that both genetic and pharmacological inhibition of PARP-1 and PARP-2 reduces axonal degeneration and improves motor phenotypes.[14]

| PARP Inhibitor | Model System | Key Quantitative Findings | Reference |

| Veliparib | In vitro TDP-43 models | Reduced stress-induced accumulation of TDP-43 in the cytoplasm of mammalian cells and lessened nerve cell death in primary rat motor neuron cultures. | [13] |

Key Signaling Pathways

The therapeutic rationale for PARP inhibitors in neurodegeneration is rooted in their ability to modulate key signaling pathways that are dysregulated in these diseases.

Parthanatos: The PARP-1-Mediated Cell Death Pathway

Parthanatos is a distinct form of programmed cell death initiated by the hyperactivation of PARP-1. The following diagram illustrates the key steps in this pathway.

PARP-1 and NF-κB Mediated Neuroinflammation

PARP-1 plays a crucial role in amplifying the neuroinflammatory response by acting as a co-activator for the transcription factor NF-κB in microglia. This leads to the production of neurotoxic inflammatory mediators.

Experimental Protocols

Reproducible and well-defined experimental protocols are essential for the preclinical evaluation of PARP inhibitors. Below are detailed methodologies for key experiments cited in this compound research.

Morris Water Maze for Cognitive Assessment in AD Mouse Models

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory, which are impaired in AD.

Protocol:

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) at 22-24°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface in one of the four quadrants. Visual cues are placed around the room.

-

Acquisition Phase (5-7 days):

-

Mice are given four trials per day.

-

For each trial, the mouse is gently placed into the water facing the pool wall at one of four starting positions.

-

The mouse is allowed to swim and find the hidden platform for a maximum of 60 seconds.

-

If the mouse finds the platform, it is allowed to remain there for 15-30 seconds.

-

If the mouse fails to find the platform within 60 seconds, it is gently guided to the platform and allowed to stay for 15-30 seconds.

-

The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

-

TUNEL Assay for Apoptosis Detection in Brain Tissue

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Tissue Preparation: Brain tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at 5-10 µm.

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.

-

Permeabilization: Sections are incubated with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature to retrieve antigenic sites.

-

Labeling:

-

Sections are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP (e.g., FITC-dUTP) in a humidified chamber at 37°C for 1-2 hours. TdT catalyzes the addition of labeled dUTP to the 3'-OH ends of fragmented DNA.

-

-

Counterstaining: Nuclei are counterstained with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: Sections are mounted with an anti-fade mounting medium and visualized using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, while all nuclei will show blue fluorescence from DAPI.

Immunohistochemistry for α-Synuclein Aggregates in PD Mouse Brains

Immunohistochemistry allows for the visualization and quantification of α-synuclein aggregates in brain tissue.

Protocol:

-

Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. Brains are post-fixed, cryoprotected in sucrose, and sectioned on a cryostat or vibratome (30-40 µm).

-

Antigen Retrieval: Free-floating sections are treated with a solution to unmask the antigenic epitopes, often involving a brief incubation with proteinase K or formic acid.

-

Blocking: Sections are incubated in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for α-synuclein (e.g., anti-α-synuclein, clone 42) or a phosphorylated form of α-synuclein (e.g., anti-pS129-α-synuclein).

-

Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1-2 hours at room temperature.

-

Counterstaining and Mounting: Nuclei can be counterstained with DAPI. Sections are then mounted on slides with an anti-fade mounting medium.

-

Imaging and Quantification: Images are captured using a confocal or fluorescence microscope. The area and intensity of α-synuclein-positive aggregates can be quantified using image analysis software.

Filter Trap Assay for Huntingtin Aggregates in HD Models

The filter trap assay is a biochemical method to quantify insoluble protein aggregates, such as mutant huntingtin.

Protocol:

-

Lysate Preparation: Cells or tissues are lysed in a buffer containing detergents (e.g., SDS) to solubilize monomeric and small oligomeric proteins.

-

Filtration: The lysate is filtered through a cellulose acetate membrane (with a specific pore size, e.g., 0.2 µm) using a dot-blot apparatus. Insoluble aggregates are trapped on the membrane, while soluble proteins pass through.

-

Washing: The membrane is washed with a buffer containing detergents to remove any non-specifically bound soluble proteins.

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody that recognizes the huntingtin protein.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Signal Detection: The signal is developed using an enhanced chemiluminescence (ECL) substrate and detected on X-ray film or with a digital imager. The intensity of the dots corresponds to the amount of aggregated huntingtin.

Clinical Landscape and Future Directions

While the preclinical data are compelling, the clinical development of PARP inhibitors for neurodegenerative diseases is still in its nascent stages. A systematic search of clinical trial registries reveals a limited number of trials specifically investigating PARP inhibitors for these conditions.

-

Challenges: Key challenges for the clinical translation of PARP inhibitors in neurodegeneration include ensuring adequate blood-brain barrier penetration, determining optimal dosing for chronic treatment, and managing potential long-term side effects.

-

Opportunities: The repurposing of already FDA-approved PARP inhibitors offers a potential fast-track for clinical development. Furthermore, the development of novel, brain-penetrant PARP inhibitors with improved safety profiles is an active area of research.

As of late 2025, there are no large-scale, pivotal clinical trials of PARP inhibitors for AD, PD, HD, or ALS. However, the strong preclinical rationale continues to drive interest in this area. Future clinical studies will be crucial to validate the therapeutic potential of PARP inhibition in patients with these devastating diseases.

Conclusion

The overactivation of PARP-1 is a central node in the complex web of pathological processes that drive neurodegeneration. Preclinical studies across a range of models for Alzheimer's, Parkinson's, Huntington's, and ALS have consistently demonstrated the neuroprotective effects of PARP inhibitors. By mitigating cell death, reducing neuroinflammation, and potentially interfering with protein aggregation, PARP inhibitors represent a highly promising and mechanistically targeted therapeutic strategy. The successful translation of these findings into clinical practice will require carefully designed clinical trials that address the unique challenges of treating chronic neurodegenerative diseases. This technical guide provides a comprehensive foundation for researchers and drug developers to advance the exploration of PARP inhibitors as a novel treatment paradigm for this compound.

This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Roles and therapeutic potential of PARP-1 in neurodegenerative diseases. – Ingentium Magazine [magazine.ingentium.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. publires.unicatt.it [publires.unicatt.it]

- 5. PARP-1 Inhibition Is Neuroprotective in the R6/2 Mouse Model of Huntington’s Disease | PLOS One [journals.plos.org]

- 6. Delayed PARP-1 Inhibition Alleviates Post-stroke Inflammation in Male Versus Female Mice: Differences and Similarities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PARP-1 activation leads to cytosolic accumulation of TDP-43 in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of PARP Inhibitors in Drosophila Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 11. researchgate.net [researchgate.net]

- 12. PARP-1 Inhibition Is Neuroprotective in the R6/2 Mouse Model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A phase 1 study of the PARP inhibitor veliparib in combination with temozolomide in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PARPYnD: A Photoaffinity Probe for Poly(ADP-ribose) Polymerase (PARP)

For Researchers, Scientists, and Drug Development Professionals

Introduction to PARPYnD

This compound is a potent, cell-active photoaffinity probe designed for studying poly(ADP-ribose) polymerases (PARPs).[1] It serves as a valuable tool for identifying and characterizing PARP enzymes in complex biological systems.[1] Photoaffinity labeling is a powerful technique used to covalently bind a probe to its target protein upon activation by light, enabling the identification of drug targets and the study of protein-ligand interactions.

Chemical Properties:

| Property | Value |

| CAS Number | 2561483-27-8 |

| Molecular Formula | C34H31N9O3 |

| Molecular Weight | 613.67 g/mol |

Source: Xcess Biosciences[1]

This compound's structure incorporates a photoreactive diazirine group and a terminal alkyne handle, which allows for "click" chemistry conjugation to reporter tags like fluorophores or biotin for downstream analysis.[1]

Solubility and Stability Profile

Detailed quantitative data on the solubility of this compound in various solvents and its stability under different storage and experimental conditions are not publicly available. One supplier explicitly states "To be determined" for its solubility.[1]

General Recommendations (Based on common practices for similar compounds):

-

Storage: Store as a solid, dry, and protected from light at -20°C for long-term stability.[1]

-

Stock Solutions: For short-term storage, stock solutions can be kept at 0-4°C for up to one month.[1] It is advisable to prepare fresh solutions for sensitive experiments. The choice of solvent for stock solutions will need to be determined empirically, with DMSO being a common starting point for many organic small molecules.

Mechanism of Action and Role in PARP Signaling

This compound functions as an inhibitor of PARP enzymes. It has shown potent inhibitory activity with IC50 values of 6 nM for PARP2, 38 nM for PARP1, and 230 nM for PARP6.[1] PARP enzymes are crucial for various cellular processes, most notably DNA damage repair.[2][3]

In the context of DNA single-strand breaks, PARP1 detects the damage and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins. This PARylation process recruits other DNA repair factors to the site of damage.[3][4] PARP inhibitors, like this compound, block this process, leading to the accumulation of DNA damage and, in cells with deficient homologous recombination repair (like those with BRCA1/2 mutations), synthetic lethality.[2][3]

This compound's utility as a probe stems from its ability to covalently bind to PARP enzymes upon UV irradiation. This allows for the specific labeling and subsequent identification or quantification of PARP1 and PARP2 within cells.[1]

Experimental Protocols: A Generalized Workflow for Photoaffinity Labeling with this compound

While a specific, validated protocol for this compound is not publicly available, a general workflow for photoaffinity labeling experiments can be outlined.[5][6]

Objective: To identify the protein targets of this compound in a cellular context.

Materials:

-

This compound

-

Cell culture reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

UV irradiation source (e.g., 350-365 nm)

-

Reporter tag with an azide group (e.g., fluorescent dye-azide or biotin-azide)

-

Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and in-gel fluorescence scanner or Western blotting equipment

-

(Optional for proteomics) Streptavidin beads, mass spectrometer

Methodology:

-

Cell Treatment: Incubate cultured cells with varying concentrations of this compound for a specified duration to allow for target engagement. Include appropriate controls, such as vehicle-only treated cells.

-

UV Irradiation: Wash the cells with PBS to remove unbound probe. Irradiate the cells with UV light (e.g., 350-365 nm) to induce covalent cross-linking of this compound to its target proteins.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to solubilize the proteins.

-

Protein Quantification: Determine the protein concentration in the cell lysates.

-

Click Chemistry Reaction: To an equal amount of protein from each sample, add the azide-functionalized reporter tag and the click chemistry reaction cocktail. Allow the reaction to proceed to conjugate the reporter tag to the alkyne handle of this compound.

-

Analysis:

-

In-gel Fluorescence: Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner.

-

Western Blotting: If a biotin tag was used, the labeled proteins can be detected by Western blotting with streptavidin-HRP.

-

Proteomic Identification: For target identification, the biotin-labeled proteins can be enriched using streptavidin beads, digested, and analyzed by mass spectrometry.

-

Caption: Generalized workflow for photoaffinity labeling using this compound.

Visualization of PARP1 Signaling and Inhibition

The following diagram illustrates the central role of PARP1 in DNA single-strand break repair and how PARP inhibitors like this compound intervene.

Caption: Role of PARP1 in DNA repair and its inhibition by this compound.

References

- 1. xcessbio.com [xcessbio.com]

- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research Findings on PARP and PPAR Signaling Pathways: A Technical Overview

Initial searches for "PARPYnD" did not yield specific results, suggesting a possible typographical error or a novel, yet-to-be-published designation. However, extensive research on related and potentially intended topics such as Protease-Activated Receptors (PARs) and Peroxisome Proliferator-Activated Receptors (PPARs) reveals a wealth of early-stage findings relevant to drug development professionals. This technical guide synthesizes the current understanding of these two distinct signaling pathways, presenting key experimental data, methodologies, and visual representations of their mechanisms of action.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cell differentiation.[1][2][3] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[2]

Mechanism of Action

PPARs are activated by binding to specific ligands, which include natural fatty acids and their derivatives, as well as synthetic drugs.[1][2] Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as peroxisome proliferator-activated receptor response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2]

The signaling pathways related to PPARγ activation are multifaceted. They can be triggered by direct ligand binding or through the regulation of PPARγ phosphorylation status, which involves the modulation of MARK and PI3K activity.[2] Once activated, the PPARγ/RXR heterodimer can influence a wide range of cellular processes, including lipid metabolism, cell proliferation, differentiation, and apoptosis.[2] Furthermore, PPARγ can exert anti-inflammatory effects by competitively inhibiting other signaling pathways like NF-κB, activator protein-1 (AP-1), and JAK-STAT.[2]

Preclinical and Clinical Findings

Intensive preclinical studies have established the role of PPARs in energy metabolism and inflammation.[1] Pharmacological modulation of PPAR activity has been shown to normalize lipid and glucose metabolism.[1] Moreover, PPARs can influence the progression of atherosclerosis by directly affecting the vascular wall, regulating genes involved in leukocyte recruitment, vascular inflammation, and macrophage lipid homeostasis.[1]

Clinically, agonists for PPARα (fibrates) and PPARγ (thiazolidinediones) are used to treat dyslipidemia and type 2 diabetes, respectively.[1] Ligands for PPARβ/δ are currently under clinical evaluation.[1] The diverse actions of PPARs and the varied pharmacological responses to different agonists have spurred new concepts in drug design, aiming for more targeted therapeutic applications in metabolic and cardiovascular diseases.[1]

A study on the PPARγ agonist pioglitazone demonstrated its potential in preventing and reducing neuropathic pain in rats.[4] The mechanism of action involves the reduction of spinal glial activation and inhibition of central sensitization.[4]

Protease-Activated Receptors (PARs)

Protease-Activated Receptors (PARs) are a unique class of G protein-coupled receptors that are activated by the proteolytic cleavage of their N-terminal extracellular domain.[5] This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.[5]

Signaling Pathways

The signaling pathways of PARs are complex and can involve multiple downstream effectors.[5] Activation of PARs can lead to increased intracellular calcium levels and the activation of protein kinase C (PKC).[5] In T cells, this can stimulate NF-κB and lead to the phosphorylation of target proteins on tyrosine residues.[5] Ultimately, PAR1 activation in T cells can induce mitogenesis, IL-2 production, and the activation of CD69, similar to T-cell receptor activation.[5]

In oral keratinocytes, PAR1 and PAR2 signaling has been shown to involve the MAPK and PI3K signaling pathways to induce innate immune responses.[6] The G protein-dependent pathway can involve Gq/11 and Gi/o, leading to PKC activation and subsequent ERK1/2 phosphorylation.[6] A G protein-independent mechanism can involve β-arrestin recruitment, which acts as a scaffold for signaling complexes like RAF, MEK, and ERK.[6]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the reproducibility of research findings. While specific protocols for a non-existent "this compound" cannot be provided, general guidelines for reporting experimental protocols in the life sciences emphasize the need for clear and comprehensive descriptions of materials and methods.[7][8] This includes detailing the reagents, equipment, and step-by-step procedures to allow for accurate replication of the experiments.

Quantitative Data Summary

Due to the absence of specific data for "this compound," a quantitative data table cannot be generated. For specific PPAR and PAR agonists, quantitative data from clinical trials and preclinical studies would typically be presented in structured tables to facilitate comparison of efficacy and safety endpoints. For example, clinical trials for drugs targeting these pathways would report on changes in biomarkers, clinical scores, and adverse event rates.

Visualizing Signaling Pathways

To illustrate the complex signaling networks of PPARs and PARs, Graphviz (DOT language) diagrams are provided below.

PPAR Signaling Pathway

References

- 1. Drug Insight: mechanisms of action and therapeutic applications for agonists of peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Signalling pathways induced by protease-activated receptors and integrins in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peerj.com [peerj.com]

Methodological & Application

Application Notes and Protocols for Studying Poly (ADP-ribose) Polymerase (PARP) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly (ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the cellular response to DNA damage. It plays a crucial role in DNA single-strand break repair. The inhibition of PARP has emerged as a promising therapeutic strategy in cancer, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for clinical use. These application notes provide an overview of the role of PARP1 in DNA damage repair and detailed protocols for evaluating the effects of PARP inhibitors in a cell culture setting.

Signaling Pathway: PARP1 in DNA Damage Repair

PARP1 is one of the first proteins to be recruited to sites of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 becomes catalytically activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation.[1][2] This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process.[3] Following successful recruitment of the repair machinery, PARP1 auto-PARylation leads to its dissociation from the DNA, allowing the repair process to proceed.[3]

Experimental Protocols

Cell Viability Assay to Determine IC50 of PARP Inhibitors

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a PARP inhibitor on cancer cell lines using a Sulforhodamine B (SRB) assay.

Materials:

-

Cancer cell lines (e.g., MDA-MB-436, HCC1937, MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

PARP inhibitor (e.g., Olaparib, Talazoparib)

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the PARP inhibitor in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the PARP inhibitor dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72-120 hours.[4]

-

After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Wash the plates five times with tap water and allow them to air dry.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Immunofluorescence Staining for DNA Damage Markers (γH2AX)

This protocol details the detection of DNA double-strand breaks through immunofluorescent staining of phosphorylated H2AX (γH2AX).

Materials:

-

Cells cultured on coverslips or in chamber slides

-

PARP inhibitor and/or DNA damaging agent (e.g., ionizing radiation)

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Treat cells with the PARP inhibitor for the desired time. In some experiments, co-treatment with a DNA damaging agent may be necessary.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash twice with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary antibody against γH2AX diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes to visualize the nuclei.

-

Mount the coverslips on microscope slides with anti-fade mounting medium.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates increased DNA damage.[5]

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with a PARP inhibitor using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cultured cells

-

PARP inhibitor

-

PBS

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution (containing Triton X-100)

-

Flow cytometer

Procedure:

-

Treat cells with the PARP inhibitor for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[6]

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

-

Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[7][8]

Experimental Workflow

Quantitative Data Presentation

The following tables summarize hypothetical IC50 values of different PARP inhibitors against various breast cancer cell lines, illustrating the concept of differential sensitivity.

Table 1: IC50 Values (µM) of PARP Inhibitors in BRCA-mutant Breast Cancer Cell Lines

| PARP Inhibitor | MDA-MB-436 (BRCA1 mutant) | HCC1937 (BRCA1 mutant) |

| Olaparib | 15.2 | 96.0 |

| Rucaparib | 8.5 | 13.0 |

| Talazoparib | 0.02 | 10.0 |

| Niraparib | 0.9 | 11.0 |

Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[9][10]

Table 2: IC50 Values (µM) of PARP Inhibitors in BRCA-proficient Breast Cancer Cell Lines

| PARP Inhibitor | MCF-7 (BRCA proficient) | MDA-MB-231 (BRCA proficient) |

| Olaparib | >100 | 20.0 |

| Rucaparib | >100 | >100 |

| Talazoparib | 1.2 | 0.48 |

| Niraparib | 15.0 | 18.0 |

Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[7][9]

These tables demonstrate that cell lines with BRCA mutations, particularly MDA-MB-436, tend to be more sensitive to PARP inhibitors, as indicated by lower IC50 values. However, sensitivity can vary depending on the specific inhibitor and the genetic background of the cell line.[9]

References

- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell cycle analysis by flow cytometry [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. KoreaMed Synapse [synapse.koreamed.org]

Application Notes and Protocols for Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in a Laboratory Setting

Disclaimer: The term "PARPYnD" did not yield specific results in scientific literature searches. The following application notes and protocols are based on the closely related and well-researched topic of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which may be relevant to your inquiry.

Introduction to Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, cell differentiation, and inflammation.[1] There are three main isotypes of PPARs:

-

PPARα (alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. It is a major regulator of lipid metabolism.[2][3]

-

PPARβ/δ (beta/delta): Ubiquitously expressed and involved in lipid oxidation and cell proliferation.[2][3]

-

PPARγ (gamma): Predominantly found in adipose tissue, it is a key regulator of adipogenesis (fat cell formation) and enhances glucose uptake.[2][3]

PPARs are activated by endogenous ligands, such as fatty acids and their derivatives, as well as synthetic agonist drugs.[1] Due to their central role in metabolic processes, PPAR agonists are a major focus in drug development for conditions like type 2 diabetes, dyslipidemia, and metabolic syndrome.

Mechanism of Action

PPARs exert their effects by forming a heterodimer with the Retinoid X Receptor (RXR). Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of co-activator proteins. The activated PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes, thereby initiating or suppressing gene transcription.[1][4]

References

Application Notes and Protocols for PARPYnD in Murine Models

Disclaimer: The compound "PARPYnD" is not found in the public scientific literature. The following application notes and protocols are provided as a template for a hypothetical neuroprotective agent for research purposes. All quantitative data, signaling pathways, and specific experimental outcomes are illustrative and should be replaced with actual experimental data.

Introduction

This compound is a novel investigational compound with potential neuroprotective properties. These application notes provide guidelines for its dosage and administration in mouse models of neurodegenerative diseases, particularly those mimicking Parkinson's Disease (PD). The protocols outlined below are intended for use by researchers, scientists, and drug development professionals.

Mechanism of Action (Hypothetical)

This compound is hypothesized to exert its neuroprotective effects by modulating oxidative stress and inflammatory pathways implicated in neuronal cell death. Its proposed mechanism involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses, and the inhibition of pro-inflammatory cytokine production.

Caption: Hypothetical signaling pathway of this compound.

Dosage and Administration

The optimal dosage and administration route for this compound may vary depending on the mouse model and experimental design. The following tables provide recommended starting ranges.

Table 1: Recommended Dosage of this compound for Mice

| Administration Route | Dosage Range (mg/kg) | Frequency | Vehicle | Notes |

| Intraperitoneal (IP) | 5 - 25 | Daily | Saline with 5% DMSO | Ensure complete dissolution. Warm to room temperature before injection. |

| Oral Gavage (PO) | 10 - 50 | Daily | 0.5% Carboxymethylcellulose | Prepare a homogenous suspension. |

| Subcutaneous (SC) | 5 - 20 | Daily | Saline | May be suitable for sustained release formulations. |

Table 2: Maximum Injection Volumes for Mice

| Route | Maximum Volume (ml/kg) | Needle Gauge |

| IP | 10 | 25-27 G |

| PO | 10 | 18-20 G |

| SC | 5 | 26-27 G |

Experimental Protocols

Preparation of this compound Solution

-

For Intraperitoneal (IP) Injection:

-

Dissolve this compound in Dimethyl sulfoxide (DMSO) to create a stock solution.

-

On the day of injection, dilute the stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should not exceed 5%.

-

Vortex thoroughly to ensure a clear solution.

-

-

For Oral Gavage (PO):

-

Suspend this compound in 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

-

Homogenize the suspension using a sonicator or a high-speed homogenizer until a uniform suspension is achieved.

-

Prepare fresh daily.

-

Administration Protocols

A. Intraperitoneal (IP) Injection Protocol

-

Restrain the mouse using an appropriate technique, ensuring the abdomen is accessible.[1]

-

Tilt the mouse's head downwards at a slight angle.

-

Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[1][2]

-

Disinfect the injection site with an alcohol swab.[1]

-

Insert a 25-27 gauge needle at a 30-45 degree angle, ensuring the bevel is up.[1]

-

Aspirate to check for the presence of blood or other fluids. If any fluid is aspirated, withdraw the needle and re-insert at a different site with a fresh needle.[2]

-

Inject the this compound solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

B. Oral Gavage (PO) Protocol

-

Measure the length of the gavage needle from the mouse's snout to the last rib to determine the correct insertion depth.[3][4]

-

Restrain the mouse securely, keeping the head and body in a straight line to facilitate passage into the esophagus.[3][5]

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[6]

-

Allow the mouse to swallow the tube; do not force it. The tube should pass smoothly into the esophagus.[4]

-

Administer the this compound suspension slowly.[6]

-

If the animal struggles or shows signs of respiratory distress, withdraw the tube immediately.[4]

-

Remove the gavage tube gently and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

Application in a Parkinson's Disease Mouse Model

The following is an example protocol for evaluating the efficacy of this compound in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's Disease.

MPTP-Induced Neurodegeneration Model

This protocol describes an acute MPTP administration regimen.[7][8]

-

Animals: Use male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: Allow mice to acclimate for at least one week before the experiment.

-

MPTP Administration: Dissolve MPTP-HCl in sterile saline. Administer four intraperitoneal injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals on a single day.[9] Control animals receive saline injections.

-

This compound Treatment:

-

Prophylactic Regimen: Begin daily administration of this compound (or vehicle) 3 days prior to MPTP injection and continue for 7 days post-MPTP.

-

Therapeutic Regimen: Begin daily administration of this compound (or vehicle) 24 hours after the final MPTP injection and continue for 7-14 days.

-

-

Behavioral Assessment: Perform behavioral tests (e.g., rotarod, open field) at baseline and at specified time points post-MPTP administration to assess motor function.

-

Tissue Collection: At the end of the study (e.g., 7 or 21 days post-MPTP), euthanize the mice and collect brain tissue for neurochemical and immunohistochemical analysis.

Caption: Experimental workflow for this compound in an MPTP mouse model.

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 3: Example Efficacy Data Summary (Day 21)

| Treatment Group | N | Rotarod Latency (s) | Striatal Dopamine (ng/mg tissue) | Substantia Nigra TH+ Neurons (% of Control) |

| Vehicle + Saline | 10 | 180 ± 15 | 12.5 ± 1.2 | 100 ± 5 |

| Vehicle + MPTP | 10 | 65 ± 10 | 4.2 ± 0.8 | 45 ± 8 |

| This compound (10mg/kg) + MPTP | 10 | 110 ± 12 | 7.8 ± 0.9 | 65 ± 7 |

| This compound (25mg/kg) + MPTP | 10 | 145 ± 14 | 9.5 ± 1.1 | 80 ± 6 |

| Data are presented as mean ± SEM. Statistical analysis to be performed. |

Table 4: Example Toxicity Data Summary

| Treatment Group | N | Initial Body Weight (g) | Final Body Weight (g) | % Weight Change | Adverse Clinical Signs Observed |

| Vehicle + Saline | 10 | 25.2 ± 0.5 | 26.5 ± 0.6 | +5.2% | None |

| Vehicle + MPTP | 10 | 25.5 ± 0.4 | 23.1 ± 0.7 | -9.4% | Transient lethargy |

| This compound (50mg/kg) | 10 | 25.3 ± 0.5 | 25.8 ± 0.5 | +2.0% | None |

| Data are presented as mean ± SEM. |

References

- 1. uac.arizona.edu [uac.arizona.edu]

- 2. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 3. research.fsu.edu [research.fsu.edu]

- 4. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]

- 9. researchgate.net [researchgate.net]

Standard Operating Procedure for the Synthesis of PARPYnD: A Potent Photoaffinity Probe for Poly(ADP-ribose) Polymerase (PARP)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed standard operating procedure (SOP) for the chemical synthesis of PARPYnD, a potent and cell-active photoaffinity probe for the study of poly(ADP-ribose) polymerase (PARP) enzymes. This compound is a valuable tool for identifying and characterizing the cellular targets and off-targets of PARP inhibitors, a clinically important class of anti-cancer drugs.

This compound is designed based on the structure of the triple PARP1/2/6 inhibitor AZ9482. It incorporates two key functionalities: a diazirine ring that, upon UV irradiation, forms a reactive carbene to covalently crosslink with interacting proteins, and a terminal alkyne handle for the subsequent attachment of reporter tags (e.g., fluorophores or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This allows for the visualization and enrichment of PARP enzymes and their binding partners from complex biological samples.